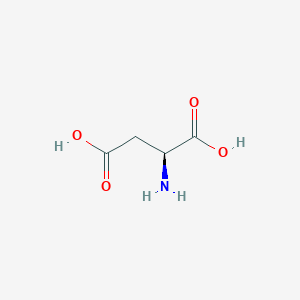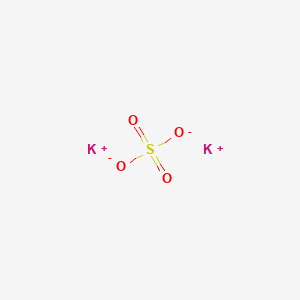
(4-Methyl-2-oxo-2H-chinolin-1-yl)-essigsäure
Übersicht
Beschreibung
(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
Chinolin-Derivate haben nachweislich antibakterielle Eigenschaften, die sie für die Entwicklung neuer Antibiotika oder antibakterieller Mittel wertvoll machen könnten. Die Forschung könnte sich auf die Wirksamkeit von (4-Methyl-2-oxo-2H-chinolin-1-yl)-essigsäure gegen verschiedene Bakterienstämme und ihre potenzielle Verwendung bei der Behandlung bakterieller Infektionen konzentrieren .
Entzündungshemmende Anwendungen
Diese Verbindungen können auch entzündungshemmende Wirkungen haben, was auf mögliche Forschungsarbeiten zu ihrer Verwendung bei der Behandlung entzündlicher Erkrankungen oder als Bestandteil von entzündungshemmenden Medikamenten hindeutet .
Antikrebsanwendungen
Chinolin-Derivate haben Antikrebsaktivitäten gezeigt, was darauf hindeutet, dass this compound auf ihr Potenzial als Krebstherapiemittel untersucht werden könnte .
Anthelmintische Anwendungen
Die anthelmintische Aktivität von Chinolin-Derivaten legt nahe, dass sie zur Behandlung von parasitären Wurmbefällen eingesetzt werden könnten. Die Forschung könnte die Verwendung dieser Verbindung bei der Entwicklung neuer Anthelminthika untersuchen .
Antidiabetische Anwendungen
Angesichts der antidiabetischen Eigenschaften einiger Chinolin-Derivate besteht das Potenzial für Forschungsarbeiten zur Verwendung von this compound bei der Diabetes-Management oder -Behandlung .
Antifungal und Antiprotozoale Anwendungen
Diese Verbindungen können auch als Antimykotika und Antiprotozoen wirken, was zu Forschungsarbeiten zu ihrer Verwendung bei der Behandlung von Pilz- und Protozoeninfektionen führen könnte .
Photovoltaische Anwendungen
Chinolin-Derivate wurden in Photovoltaikanwendungen der dritten Generation eingesetzt, was darauf hindeutet, dass this compound auf ihre potenzielle Verwendung in Photovoltaikzellen untersucht werden könnte .
Medizinische Chemie
Die Vielseitigkeit von Chinolin-Derivaten in der medizinischen Chemie ist gut dokumentiert, mit Anwendungen, die von Antikrebs- bis hin zu Antimalariabehandlungen reichen. Die Rolle dieser Verbindung in der medizinischen Chemie könnte weiter erforscht werden, insbesondere bei der Synthese komplexer molekularer Architekturen
Eigenschaften
IUPAC Name |
2-(4-methyl-2-oxoquinolin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-6-11(14)13(7-12(15)16)10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKWCKNFSMMXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296246 | |
| Record name | (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
103368-21-4 | |
| Record name | (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol](/img/structure/B179474.png)










